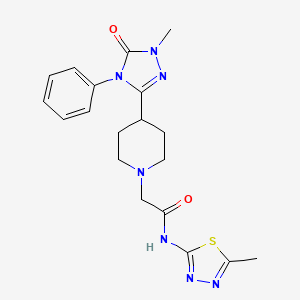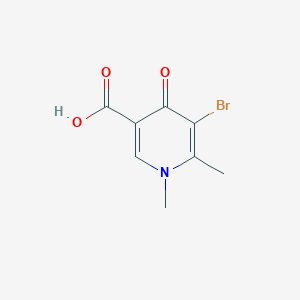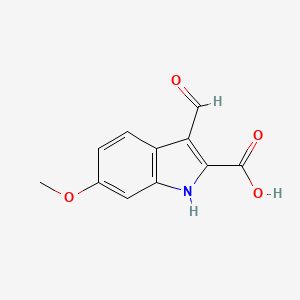
N-(2-ethyl-6-methylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethyl-6-methylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide, also known as EMA401, is a novel small molecule drug candidate that has been developed for the treatment of chronic pain. It is a highly selective and potent antagonist of the angiotensin II type 2 (AT2) receptor, which has been shown to play a key role in the modulation of pain signaling pathways.
Aplicaciones Científicas De Investigación
Pharmacological Studies and Analgesic Activity
- A variety of novel quinazolinyl acetamides, similar in structure to N-(2-ethyl-6-methylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide, were synthesized and investigated for their analgesic, anti-inflammatory, and ulcerogenic index activities. Notably, a compound from this series exhibited potent analgesic and anti-inflammatory activities, surpassing the reference standard diclofenac sodium in potency, while demonstrating only mild ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015).
- Other research synthesized 6-bromoquinazolinone derivatives, structurally related to the compound , and assessed their pharmacological activities including anti-inflammatory, analgesic, and anti-bacterial effects. The derivatives showed significant pharmacological activities, suggesting the broad potential of quinazolinone and acetamide-based compounds in therapeutic applications (Rajveer et al., 2010), (Rajveer et al., 2010).
Antifungal and Antimicrobial Applications
- Certain acetamide derivatives were identified as potent fungicidal agents against Candida species, characterized by their antifungal activity against Aspergillus species as well. These derivatives, sharing the acetamide functional group with the compound of interest, highlight the potential antimicrobial and antifungal applications of such chemical structures (Bardiot et al., 2015).
- Additionally, a series of N-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)-2-(4-(3-chloro-2-(substitutedphenyl)-4oxoazetidin-1-yl)-5-(pyridin-4-yl)-5-thio)acetamido -1,2,4-triazoles were prepared and screened for their antibacterial activity against various strains, showcasing the potential of such compounds in antimicrobial therapies (Singh et al., 2010).
Herbicide Metabolism and Toxicology
- A study focused on the metabolism of chloroacetamide herbicides, structurally related to the compound , and their metabolites in human and rat liver microsomes. This research offers insights into the toxicological aspects and metabolic pathways of acetamide compounds, which could be relevant for understanding the metabolism and potential toxicological profiles of N-(2-ethyl-6-methylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide (Coleman et al., 2000), (Coleman et al., 2000).
Propiedades
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-4-15-10-8-9-14(3)20(15)24-19(25)13-26-21-16-11-6-7-12-17(16)22-18(5-2)23-21/h6-12H,4-5,13H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPRKYRZYZWQRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)COC2=NC(=NC3=CC=CC=C32)CC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzenesulfonamide](/img/structure/B2631291.png)
![2-chloro-N-[3-(2-methoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide](/img/structure/B2631292.png)

![3-((2S,4R)-4-Methoxypyrrolidin-2-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2631294.png)
![5,6-Dimethyl-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2631295.png)
![5-((4-Benzylpiperazin-1-yl)(4-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2631297.png)


![5-(cyclopentylacetyl)-3-{[(2-fluorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2631302.png)
![Ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2631303.png)
![8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2631304.png)
![N-(2,4-dichlorophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2631307.png)

![(E)-N-benzyl-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2631310.png)